1,4-Dithionane

Description

Contextualization of 1,4-Dithiane (B1222100) as a Macrocyclic Thioether System

Macrocycles are broadly defined as cyclic molecules containing a ring of twelve or more atoms. rsc.org Within this classification, macrocyclic thioethers feature one or more sulfur atoms incorporated into the cyclic framework. These structures are of significant interest due to their unique ability to bind with metal ions and their applications in supramolecular chemistry.

1,4-Dithiane, also known as 1,4-dithiacyclohexane, is a heterocyclic compound with a six-membered ring containing four carbon atoms and two sulfur atoms at opposing positions. ontosight.aiwikipedia.org Based on the standard definition, 1,4-dithiane is not a macrocycle due to its smaller ring size. However, its study is fundamental to the field of macrocyclic thioether chemistry. The principles of conformation, reactivity, and metal coordination observed in 1,4-dithiane provide a foundational understanding that is applicable to its larger, more complex macrocyclic counterparts. Furthermore, dithiane units can serve as structural components or building blocks in the synthesis of larger macrocyclic systems. nih.gov

The structure of 1,4-dithiane, like cyclohexane, is not planar. It predominantly adopts a chair conformation, which is more stable than the twist or boat forms. researchgate.net Computational studies have been employed to determine the relative energies and geometries of these various conformers. researchgate.net

Historical Development and Evolution of Macrocyclic Sulfur Chemistry

The field of macrocyclic chemistry saw a significant expansion with the discovery of crown ethers, which demonstrated a clear link between structure and function, particularly in ion recognition. rsc.org This spurred interest in creating analogous macrocycles where oxygen atoms were replaced by other heteroatoms, including sulfur, leading to the development of thia-crown ethers.

The synthesis of macrocycles, including those containing sulfur, has historically presented challenges, primarily the tendency toward polymerization over the desired intramolecular ring-closure. acs.org Early synthetic efforts often resulted in low yields. A significant advancement in the synthesis of sulfur-containing macrocycles has been the development of methods that facilitate high-yield ring closure. These strategies are crucial for creating complex molecular architectures. nih.gov The evolution of synthetic techniques has enabled the creation of a wide variety of thioether-containing macrocycles, which are now recognized for their potential in developing new therapeutic agents that can interact with large protein interfaces. rsc.org

Overview of Current Research Trends in Dithionane Systems

Contemporary research on 1,4-dithiane and its derivatives is diverse, spanning organic synthesis, materials science, and coordination chemistry. Although the parent 1,4-dithiane has somewhat limited direct applications in synthesis due to challenges in its functionalization, its derivatives are highly versatile. nih.gov

Key Research Areas:

Organic Synthesis: 1,4-Dithiane derivatives serve as valuable building blocks in the assembly of complex molecules. nih.gov For instance, 1,4-dithiane-2,5-diol (B140307) is widely used as a stable source for the in-situ generation of 2-mercaptoacetaldehyde, a versatile two-carbon synthon for constructing various sulfur-containing heterocycles like thiophenes and thiazoles. researchgate.netmdpi.comresearchgate.net This highlights its role as an important platform for creating functionalized molecules. researchgate.net

Materials Science: The unsaturated analog of 1,4-dithiane, known as 1,4-dithiin, has garnered significant attention for its use in materials science. nih.gov These sulfur-rich heterocyles are being explored for their redox properties and potential applications in organic electronics and the development of new materials, such as electrolytes for batteries. mit.edu

Coordination Chemistry: The sulfur atoms in the 1,4-dithiane ring can act as ligands, coordinating with metal centers to form coordination polymers. For example, it has been shown to form a one-dimensional coordination polymer with tin(IV) bromide, where the dithiane molecule adopts a chair conformation and links the tin centers.

Photoredox Catalysis: Recent studies have shown that 1,4-dithiane can be a viable substrate in photoredox-catalyzed reactions. This opens up new possibilities for using 1,4-dithiane in free radical-type cross-coupling reactions, further expanding its synthetic utility. nih.gov

The table below summarizes some of the key physical and structural properties of 1,4-Dithiane.

| Property | Value |

| Chemical Formula | C₄H₈S₂ |

| Molar Mass | 120.23 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless solid wikipedia.org |

| Melting Point | 112.3 °C wikipedia.org |

| CAS Number | 505-29-3 nih.gov |

| Predominant Conformation | Chair researchgate.net |

Properties

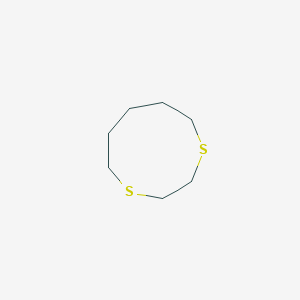

CAS No. |

6573-47-3 |

|---|---|

Molecular Formula |

C7H14S2 |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

1,4-dithionane |

InChI |

InChI=1S/C7H14S2/c1-2-4-8-6-7-9-5-3-1/h1-7H2 |

InChI Key |

KFEPKBKADVBCKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCSCCSCC1 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1,4 Dithionane Systems

Spectroscopic Probes for Molecular Architecture

A suite of spectroscopic techniques has been employed to unravel the structural and dynamic features of 1,4-dithiane (B1222100) in different physical states.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the solution-state structure and conformational dynamics of 1,4-dithiane. The ¹H NMR spectrum of 1,4-dithiane in deuterated chloroform (B151607) (CDCl₃) displays a singlet at approximately 2.85 ppm, corresponding to the eight chemically equivalent methylene (B1212753) protons. This observation of a single peak at room temperature is indicative of a rapid conformational exchange process on the NMR timescale.

Computational studies using ab initio molecular orbital theory and density functional theory (DFT) have provided deeper insights into the conformational behavior of 1,4-dithiane. These calculations suggest that in both the chair and the 1,4-twist conformers, the axial and equatorial C-H bond lengths at each carbon atom are equal. This equality implies an absence of significant stereoelectronic hyperconjugative interactions involving the carbon-hydrogen bonds, which are often observed in other cyclohexane-like systems. researchgate.net

Further computational analyses on substituted 1,4-dithiane derivatives, such as 2,5-dimethoxy-2,5-dimethyl-1,4-dithiane and 2,5-dimethyl-2,5-bis(methylthio)-1,4-dithiane, have explored the influence of stereoelectronic effects on conformational preferences. These studies indicate that electron transfers, such as those from the lone pair of a heteroatom to an antibonding σ* orbital of an adjacent bond (e.g., LP2X→σS1-C2 and LP2S→σC2-X), play a crucial role in determining the conformational behavior of these systems. benthamdirect.com For the parent 1,4-dithiane, the rapid interconversion between equivalent chair forms is the dominant dynamic process in solution.

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CDCl₃ | 2.85 | Singlet | -CH₂- |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of 1,4-dithiane. While a complete and detailed assignment of all vibrational modes is complex, key spectral regions can be associated with specific types of molecular motions.

The IR and Raman spectra of 1,4-dithiane are characterized by bands corresponding to C-H stretching, C-H bending (scissoring and wagging), C-C stretching, and C-S stretching modes, as well as complex ring deformation vibrations. The C-H stretching vibrations are typically observed in the 2800–3000 cm⁻¹ region. The region between 1400 cm⁻¹ and 1500 cm⁻¹ is generally associated with CH₂ scissoring motions. C-S stretching vibrations in saturated sulfides typically appear in the 600–800 cm⁻¹ region of the spectrum.

Due to the centrosymmetric nature of the chair conformation of 1,4-dithiane (belonging to the C₂h point group), the rule of mutual exclusion applies. This principle dictates that vibrational modes that are Raman active will be IR inactive, and vice versa. Vibrations that are symmetric with respect to the center of inversion are Raman active, while those that are antisymmetric are IR active. This complementarity between the IR and Raman spectra is a key feature in the vibrational analysis of 1,4-dithiane and supports the dominance of a centrosymmetric conformation in the solid state and likely in solution.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching | 2800 - 3000 | IR and Raman |

| CH₂ Scissoring | 1400 - 1500 | IR and Raman |

| C-S Stretching | 600 - 800 | IR and Raman |

The electronic spectrum of 1,4-dithiane, a saturated heterocyclic sulfide (B99878), is characterized by absorptions in the ultraviolet region. These absorptions arise from electronic transitions involving the non-bonding electrons (lone pairs) on the sulfur atoms. benthamdirect.com

For saturated sulfides, the lowest energy transitions are typically of the n → σ* type, where a non-bonding electron from a sulfur atom is promoted to an antibonding sigma orbital of a carbon-sulfur bond. auremn.org.br In the case of 1,4-dithiane, the UV-Vis spectrum shows an absorption maximum (λmax) at approximately 208 nm. benthamdirect.com This transition is characteristic of saturated thioethers and is responsible for the absorption of high-energy ultraviolet light by the molecule. The lack of conjugation in the 1,4-dithiane ring system means that π → π* transitions, which are common in unsaturated compounds, are absent.

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Not specified | 208 | n → σ* |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, 1,4-dithiane undergoes ionization to form a molecular ion (M⁺˙), which then fragments in a characteristic manner.

The mass spectrum of 1,4-dithiane shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 120, corresponding to its molecular weight. The fragmentation of the molecular ion is driven by the presence of the sulfur atoms, which can stabilize adjacent positive charges. A common fragmentation pathway for thioethers is the cleavage of the C-S bond.

A plausible fragmentation pathway for 1,4-dithiane involves the initial cleavage of a C-S bond to form a linear radical cation. Subsequent cleavages can lead to the formation of smaller, stable fragments. Key fragments observed in the mass spectrum of 1,4-dithiane include ions at m/z 60 and m/z 87. The peak at m/z 60 can be attributed to the [C₂H₄S]⁺˙ fragment, while the peak at m/z 87 likely arises from the loss of a sulfhydryl radical (•SH) from the molecular ion.

| m/z | Proposed Fragment |

|---|---|

| 120 | [C₄H₈S₂]⁺˙ (Molecular Ion) |

| 87 | [C₄H₇S]⁺ |

| 60 | [C₂H₄S]⁺˙ |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state. The crystal structure of 1,4-dithiane has been determined and reveals that the molecule adopts a centrosymmetric chair conformation. asianpubs.org This conformation is analogous to that of cyclohexane, with the sulfur atoms occupying the 1 and 4 positions of the ring.

The crystal system of 1,4-dithiane is monoclinic, with the space group P2₁/n. The unit cell parameters have been determined with high precision. The C-S bond lengths are approximately 1.81 Å, and the C-C bond length is around 1.49 Å. asianpubs.org The bond angles within the ring are close to the tetrahedral angle, which minimizes angle strain. The chair conformation also minimizes torsional strain by ensuring that all the substituents on adjacent carbon and sulfur atoms are in a staggered arrangement.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2950 |

| b (Å) | 6.3948 |

| c (Å) | 8.090 |

| β (°) | 104.161 |

| S-C Bond Length (Å) | ~1.81 |

| C-C Bond Length (Å) | ~1.49 |

Conformational Landscapes and Ring Flexibility Studies

The conformational landscape of 1,4-dithiane is dominated by the chair conformation, which is significantly more stable than other possible conformations such as the boat or twist-boat forms. elixirpublishers.com This preference is a consequence of the minimization of both angle strain and torsional strain in the chair geometry.

Computational studies have been instrumental in quantifying the energy differences and interconversion barriers between the various conformers of 1,4-dithiane. These calculations have shown that the chair form is the global energy minimum. The twist-boat conformation is a higher-energy local minimum, and the boat conformation represents a transition state for the interconversion of the twist-boat enantiomers.

The energy difference between the chair and the 1,4-twist conformer has been calculated to be approximately 4.85 kcal/mol. researchgate.net The transition state for the interconversion between the chair and the 1,4-twist conformer is estimated to be about 11.7 kcal/mol higher in energy than the chair conformation. researchgate.net This relatively high energy barrier is consistent with the rapid but distinct conformational exchange observed in NMR spectroscopy. The 1,4-boat transition state is calculated to be between 9.53 and 10.5 kcal/mol higher in energy than the chair conformer. researchgate.net These computational findings provide a detailed picture of the ring flexibility and the energetic landscape governing the conformational dynamics of 1,4-dithiane.

| Conformer/Transition State | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 (Global Minimum) |

| 1,4-Twist | 4.85 |

| 1,4-Boat (Transition State) | 9.53 - 10.5 |

| Chair to 1,4-Twist (Transition State) | 11.7 |

Chiroptical Properties and Stereochemical Investigations

The study of chiroptical properties, such as optical rotation and circular dichroism (CD), provides profound insights into the three-dimensional structure of chiral molecules. For 1,4-dithionane systems, these properties are intrinsically linked to the conformational preferences of the dithiane ring and the nature and orientation of any substituents. While extensive experimental data on the parent 1,4-dithionane is limited in publicly accessible literature, the principles of stereochemistry and conformational analysis allow for a theoretical understanding of its potential chiroptical behavior.

Chirality in 1,4-dithionane derivatives can arise from several sources, including the presence of chiral centers on the carbon backbone or the introduction of chirality at the sulfur atoms through oxidation (e.g., forming sulfoxides). The resulting stereoisomers can exhibit distinct chiroptical properties, which are sensitive to the subtle interplay of steric and electronic effects that dictate the molecule's preferred shape in solution.

Theoretical investigations, often employing quantum mechanical calculations, have become an indispensable tool for correlating the absolute configuration of chiral molecules with their experimentally observed CD spectra. For instance, the opposite helicity of twisted chromophores in different conformers can lead to Cotton effects of opposite signs. In analogous sulfur-containing heterocyclic systems, such as 2,3-piperazinedithiones, the substitution of sulfur for oxygen results in a bathochromic shift (a shift to longer wavelength) of the absorption and CD bands. This principle suggests that the sulfur atoms in a chiral 1,4-dithionane derivative would act as significant chromophores, with their electronic transitions giving rise to characteristic CD signals.

The relationship between conformation and chiroptical properties is critical. For a substituted 1,4-dithionane existing in a chiral conformation, the equilibrium between different conformers will influence the observed chiroptical response. The following table illustrates hypothetical data for a generic chiral disubstituted 1,4-dithionane to demonstrate how chiroptical data might be presented.

| Stereoisomer | Specific Rotation [α]D (deg) | CD Cotton Effect (λ, nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) |

|---|---|---|---|

| (2R,5R)-Isomer | +45.2 | 240 | +1.5 x 104 |

| (2S,5S)-Isomer | -45.0 | 240 | -1.4 x 104 |

| (2R,5S)-Isomer (meso) | 0 | N/A | N/A |

In stereochemical investigations of related sulfur heterocycles, computational methods are frequently used to predict the stable conformers and their corresponding CD spectra. This computational approach allows for the assignment of absolute configurations by comparing the calculated spectrum with the experimental one. For example, density functional theory (DFT) calculations have been successfully applied to determine the absolute configurations of various chiral molecules by matching the signs and intensities of the calculated Cotton effects with measured CD spectra.

The following table outlines the kind of data that would be generated in a computational study to correlate the conformation and chiroptical properties of a hypothetical chiral 1,4-dithionane derivative.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Predicted λmax (nm) | Predicted Rotatory Strength (R) |

|---|---|---|---|---|

| Chair 1 | 0.00 | 75.3 | 235 | +20.5 |

| Twist-Boat 1 | 1.20 | 14.7 | 245 | -5.2 |

| Chair 2 | 1.50 | 10.0 | 238 | +15.8 |

Coordination Chemistry of 1,4 Dithionane As a Ligand

Ligand Design Principles for 1,4-Dithionane Scaffolds

The design of ligands based on the 1,4-dithionane scaffold is guided by principles aimed at enhancing metal ion affinity, selectivity, and the stability of the resulting complex. A primary consideration is the chelate effect, where a polydentate ligand forms a more stable complex than multiple monodentate ligands. For 1,4-dithionane, which acts as a bidentate ligand, its effectiveness is rooted in its ability to form a chelate ring with a metal ion.

Key design principles include:

Preorganization : The ligand's conformation should ideally match the geometric requirements of the target metal ion's coordination sphere with minimal conformational change upon binding. The flexible nature of the 1,4-dithionane ring allows it to adopt various conformations (like chair and boat forms), which can be exploited or restricted through chemical modification to favor binding with specific metal geometries.

Macrocyclic Effect : Incorporating the dithioether donors into a macrocyclic framework significantly enhances their ligating characteristics and the thermodynamic stability of the resulting metal complexes. rsc.orgnih.gov While 1,4-dithionane is itself a cyclic molecule, it can be used as a building block for larger macrocycles, further increasing stability.

Functionalization : The carbon backbone of 1,4-dithionane can be functionalized with additional donor groups (e.g., amines, pyridyls, carboxylates) to increase the denticity of the ligand. researchgate.netresearchgate.net This creates multidentate ligands that can form multiple chelate rings, leading to exceptionally stable complexes. The choice of additional donor groups allows for tuning the ligand's properties to favor specific metal ions based on hard and soft acid-base (HSAB) theory.

Steric and Electronic Tuning : Substituents can be added to the 1,4-dithionane ring to sterically direct the coordination geometry or to electronically modify the donor properties of the sulfur atoms. Electron-withdrawing or -donating groups can alter the nucleophilicity of the sulfur atoms, thereby influencing the strength of the metal-sulfur bond.

These principles are applied to develop tailored ligands for applications ranging from metal extraction to catalysis and the stabilization of specific metal oxidation states.

Complexation with Transition Metal Ions

1,4-Dithionane and its derivatives form stable complexes with a variety of transition metals, particularly those that are softer Lewis acids, such as copper(I), silver(I), palladium(II), and platinum(II). nih.gov The primary mode of coordination involves the sulfur atoms acting as σ-donors, forming coordinate covalent bonds with the metal center.

When 1,4-dithionane coordinates to a single metal center in a bidentate fashion, it forms a large, nine-membered chelate ring (one metal atom and the eight atoms of the ligand ring). The stability of chelate complexes is influenced by several factors, including the size of the chelate ring. quora.com Generally, five- and six-membered chelate rings exhibit the highest thermodynamic stability due to minimal ring strain. stackexchange.combohrium.com

The coordination geometry of metal complexes containing 1,4-dithionane is dictated by the electronic configuration and preferred coordination number of the metal ion, as well as by steric factors. For example, Pd(II) and Pt(II) complexes with dithioether ligands commonly adopt a square planar geometry. nih.gov

Stereoisomerism is a significant feature in the coordination chemistry of 1,4-dithionane complexes.

Geometric Isomerism : In square planar complexes of the type [M(1,4-dithionane)₂]²⁺ or octahedral complexes like [M(1,4-dithionane)₂(X)₂], cis and trans isomers are possible, depending on the relative positions of the other ligands (X) or the arrangement of the two chelating dithionane ligands.

Conformational Isomerism : The flexible eight-membered ring of 1,4-dithionane can exist in different conformations, most commonly chair and boat forms. The coordination of the ligand to a metal center can lock the ring into a specific conformation, and different complexes can exist as isomers based on these conformations.

Stereoisomerism in Macrocycles : When 1,4-dithionane is part of a larger, more complex macrocyclic ligand, different diastereomers can be formed during synthesis, which can often be separated due to their different physical properties. nih.gov The specific stereochemistry of the macrocycle can have a profound impact on its coordination properties. rsc.org

Thioether ligands, being soft donors, are particularly adept at stabilizing soft metal ions in lower oxidation states. The sulfur atoms can engage in π-backbonding, where d-orbital electrons from the metal are donated into empty d-orbitals on the sulfur atoms. This interaction helps to delocalize electron density from the electron-rich, low-valent metal center, thereby stabilizing it.

A notable example is the stabilization of copper(I). ucsd.edu The Cu⁺ ion is unstable in aqueous solution, tending to disproportionate into Cu²⁺ and Cu(0). However, ligands containing soft donors like thioethers can form highly stable complexes with Cu(I), preventing this reaction. nih.govcmu.eduresearchgate.netresearchgate.net 1,4-Dithionane can effectively chelate Cu(I), enhancing its stability in solution. Similarly, dithioethers are used to form stable complexes with Pd(II) and other platinum group metals. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com

Conversely, the strong σ-donating ability of sulfur can also help to stabilize higher oxidation states in some transition metals by satisfying the metal's need for electron density.

Electrochemical Properties of 1,4-Dithionane Metal Complexes

The electrochemical properties of metal complexes are crucial for understanding their reactivity, particularly in processes involving electron transfer. Cyclic voltammetry (CV) is a common technique used to study the redox behavior of these complexes.

For metal complexes with redox-active ligands like dithiolenes (a related class of sulfur-containing ligands), CV often reveals multiple, reversible redox events that can be either metal-centered or ligand-centered. researchgate.netrsc.orgnih.govresearchgate.net In the case of dithioether complexes such as those with 1,4-dithionane, the redox processes are more typically metal-centered.

For example, a copper complex with a dithioether ligand will exhibit a Cu(II)/Cu(I) redox couple. The potential at which this reduction occurs is highly dependent on the coordination environment. The presence of the soft sulfur donors in 1,4-dithionane stabilizes the Cu(I) state, which generally shifts the Cu(II)/Cu(I) reduction potential to more positive values compared to complexes with harder, nitrogen-based ligands. researchgate.net This indicates that the Cu(II) form is more easily reduced.

The table below shows representative electrochemical data for copper complexes, illustrating how ligand environment affects redox potential.

| Complex System | Redox Couple | E½ (V vs. NHE) | Notes |

| [Cu(phenanthroline)₂(H₂O)₂]²⁺ | Cu²⁺/Cu⁺ | +175 mV | Example with N-donor ligands for comparison. researchgate.net |

| Cu²⁺ + Dithioether Ligand | Cu²⁺/Cu⁺ | Varies | The potential is tuned by the specific structure of the dithioether ligand. Stabilization of Cu(I) makes the potential more positive. |

| Alkaline Copper Complexes | Cu²⁺/Cu⁺ | -536 mV | Example showing strong solvent/ligand effects in alkaline media with thiocyanate. ias.ac.in |

Note: Specific E½ values for 1,4-dithionane complexes are highly dependent on solvent and experimental conditions. The data presented illustrates general principles. researchgate.netias.ac.inmdpi.comnih.govlookchem.com

Ligand Field Theory and Electronic Structure of Metal-Dithionane Complexes

Ligand Field Theory (LFT) provides a model for understanding the electronic structure and bonding in transition metal complexes by considering the interaction between the metal's d-orbitals and the ligand's orbitals. wikipedia.orgfiveable.melibretexts.org

In a complex with 1,4-dithionane, the primary interaction is the formation of a σ-bond between the filled lone-pair orbitals of the sulfur atoms and the empty d-orbitals of the metal. purdue.edu According to the spectrochemical series, thioether ligands are generally considered weak-field ligands. This means they cause a relatively small splitting (Δ) of the metal's d-orbitals into lower-energy (t₂g) and higher-energy (e_g) sets in an octahedral environment. nih.gov A small Δ value often leads to the formation of high-spin complexes , where d-electrons will occupy the higher-energy e_g orbitals before pairing up in the lower-energy t₂g orbitals.

The covalent character of the metal-sulfur bond is a fundamental feature of its electronic structure. energy.govnih.govresearchgate.netcdnsciencepub.comresearchgate.net While primarily σ-donors, thioether ligands can also act as weak π-acceptors. wikipedia.org This occurs through π-backbonding, where electrons from the filled t₂g orbitals of the metal are donated into the empty, higher-energy 3d-orbitals of the sulfur atoms. This back-donation strengthens the metal-ligand bond and can slightly increase the ligand field splitting energy (Δ). The extent of this π-interaction influences the electronic and redox properties of the complex.

Theoretical and Computational Chemistry of 1,4 Dithionane

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the fundamental properties of molecules from first principles. For 1,4-dithionane, these calculations have been crucial in elucidating its electronic structure and complex conformational landscape.

DFT calculations have been employed to analyze the electronic environment of 1,4-dithionane and its derivatives. Methods such as Natural Bond Orbital (NBO) analysis are used to investigate charge distribution and orbital interactions. In derivatives like 2,5-dimethyl-1,4-dithiane-2,5-diol, NBO analysis has been used to study stereoelectronic effects, such as the interactions between lone pair orbitals of the sulfur atoms and the antibonding orbitals of adjacent bonds, which influence the molecule's conformational preferences. researchgate.net

Computational studies on the parent 1,4-dithionane molecule have shown that in its most stable chair conformation, the C-H axial and C-H equatorial bond lengths at each carbon atom are equal. nih.gov This suggests the absence of significant stereoelectronic hyperconjugative interactions, a phenomenon often observed in substituted cyclohexanes where electron density is delocalized from a bonding orbital to a nearby antibonding orbital. nih.gov The electronic properties, including orbital energies and charge distributions, can be precisely calculated using various DFT functionals, such as B3LYP, often combined with basis sets like 6-311G(d,p) to provide a balance of accuracy and computational cost. chemrj.org These foundational electronic structure calculations are essential for understanding the molecule's reactivity and intermolecular interactions.

1,4-Dithionane, as a six-membered ring, can adopt several conformations, primarily the chair, twist (or twist-boat), and boat forms. Extensive computational studies using both ab initio and DFT methods have been conducted to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

The chair conformation is consistently calculated to be the global energy minimum, representing the most stable form of the molecule. nih.gov The twist-boat conformer is the next most stable, existing at a higher energy level. The boat form is not a stable minimum but rather serves as a transition state for the interconversion between the two enantiomeric twist forms. nih.gov

Intrinsic reaction coordinate (IRC) calculations have been used to map the minimum energy pathways connecting these conformers. nih.gov These calculations confirm that a high-energy transition state connects the chair and twist conformers, while the boat conformation lies on the pathway between the twist enantiomers. nih.gov The precise energy differences and barriers are dependent on the level of theory and basis set used, but the qualitative picture of the energy landscape remains consistent across different computational methods. nih.gov

| Conformer / Transition State | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair | 0.00 | Global Minimum Energy Conformation |

| Twist-Boat | ~4.85 | Local Minimum Energy Conformation |

| Boat (TS) | ~9.5 - 10.5 | Transition state for Twist-Twist interconversion |

| Chair-Twist (TS) | ~11.7 | Transition state for Chair-Twist interconversion |

Note: The energy values are approximate and represent a consensus from DFT and ab initio calculations as reported in the literature. The exact values can vary with the specific computational method and basis set used. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying the dynamic behavior of 1,4-dithionane, particularly in complex environments such as in solution, in coordination with metal ions, or within larger molecular assemblies. cardiff.ac.uk

1,4-Dithionane can act as a bidentate ligand, coordinating to metal centers through the lone pairs of its two sulfur atoms. MD simulations are a powerful tool for exploring the dynamics of these interactions. By using a force field—a set of parameters that describes the potential energy of the system—MD simulations can model the conformational changes of the dithionane ring upon coordination, the stability of the metal-sulfur bonds, and the influence of the solvent environment. rsc.org

These simulations can track the motion of each atom over time, providing insights into:

Coordination Modes: How the flexible 1,4-dithionane ring adapts its conformation (e.g., chair, boat, or twist-boat) to achieve optimal binding geometry with different metal ions.

Binding and Unbinding Events: Simulating the pathways and free energy barriers associated with the ligand binding to or dissociating from a metal center.

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing the metal-ligand complex.

Although specific MD studies focused solely on 1,4-dithionane complexes are not widely available, the methodologies are well-established from studies of other transition metal complexes. youtube.comunivie.ac.at Such simulations are crucial for designing novel catalysts or metal-based materials where the dynamic behavior of the ligand is key to its function.

The non-covalent interactions of 1,4-dithionane are fundamental to its role in supramolecular chemistry, where molecules self-assemble into larger, ordered structures. MD simulations can effectively model the intermolecular forces—such as van der Waals forces, hydrogen bonding (in derivatives), and electrostatic interactions—that govern these assembly processes. nih.gov

Simulations can be used to study 1,4-dithionane's participation in:

Host-Guest Chemistry: Modeling a dithionane-based macrocycle acting as a host for smaller guest molecules, revealing the preferred binding sites and the dynamics of encapsulation and release.

Crystal Packing: Simulating the formation of a crystal lattice to understand the packing motifs and predict the final crystal structure.

Self-Assembly Mechanisms: Observing the spontaneous aggregation of dithionane molecules or their derivatives in solution to form larger nanostructures, providing insights into the thermodynamic and kinetic factors driving the assembly. semanticscholar.org

By simulating these complex systems, researchers can gain a bottom-up understanding of how the molecular properties of 1,4-dithionane translate into the macroscopic properties of a supramolecular material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Dithionane Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov This approach is particularly valuable for predicting the properties of new, unsynthesized derivatives of 1,4-dithionane, thereby accelerating the discovery of molecules with desired characteristics.

A QSPR study involves several key steps:

Dataset Curation: A set of 1,4-dithionane derivatives with known experimental property values (e.g., solubility, melting point, binding affinity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies) information.

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Genetic Programming (GP), are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validation and Prediction: The model's predictive power is rigorously tested on an external set of molecules not used in the model-building process.

For sulfur-containing heterocyclic compounds, QSPR models have been successfully developed to predict critical properties like critical temperature, pressure, and volume. nih.govresearchgate.net A similar approach could be applied to a series of 1,4-dithionane derivatives to predict properties relevant to materials science or medicinal chemistry, guiding synthetic efforts toward compounds with optimized performance.

Supramolecular Chemistry and Self Assembly Involving 1,4 Dithionane Motifs

Host-Guest Chemistry with 1,4-Dithionane Receptors

The incorporation of the 1,4-dithionane unit into macrocyclic structures imparts distinct properties to the resulting host molecules. The sulfur atoms, with their soft donor characteristics, predispose these receptors to interact favorably with soft metal cations. While the broader class of thia-crown ethers is known for its affinity for transition metals, the specific host-guest chemistry of macrocycles containing the 1,4-dithionane ring is an area of emerging interest. wikipedia.org

Self-Assembly Processes of 1,4-Dithionane-Containing Molecules

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures, guided by non-covalent interactions. While the direct self-assembly of standalone 1,4-dithionane molecules is not extensively documented in the context of forming complex supramolecular architectures, its incorporation into larger, functionalized molecules can drive such processes.

For instance, the introduction of recognition sites or reactive groups onto a 1,4-dithionane-containing scaffold can lead to the formation of extended networks through hydrogen bonding, metal coordination, or other directional interactions. The inherent structural features of the 1,4-dithionane ring can influence the packing of these molecules in the solid state, potentially leading to the formation of interesting crystalline materials with predefined topologies. A review on the synthetic applications of 1,4-dithianes highlights their versatility as building blocks, which can be extended to the construction of more complex, self-assembling systems. nih.gov

Non-Covalent Interactions in Supramolecular Architectures

The stability and structure of any supramolecular assembly are underpinned by a delicate balance of various non-covalent interactions. In systems involving the 1,4-dithionane motif, several types of interactions are at play.

Table 1: Key Non-Covalent Interactions in 1,4-Dithionane-Based Supramolecular Systems

| Interaction Type | Description | Role in Supramolecular Assembly |

| Metal-Sulfur Coordination | The interaction between the lone pairs of the sulfur atoms and a metal ion. | A primary driving force for the formation of host-guest complexes with transition metals. |

| Hydrogen Bonding | Interactions involving hydrogen atoms bonded to electronegative atoms (e.g., N-H, O-H) and acceptor atoms. | Can direct the self-assembly of functionalized 1,4-dithionane derivatives into larger structures. |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of the supramolecular assembly and influence molecular packing. |

| CH-π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | Can play a role in the recognition of aromatic guests and in the solid-state packing of aromatic-substituted 1,4-dithionane derivatives. |

| π-π Stacking | Attractive interactions between aromatic rings. | Important for the self-assembly of 1,4-dithionane-containing molecules that are appended with aromatic moieties. |

The sulfur atoms of the 1,4-dithionane ring can also participate in weaker, yet significant, non-covalent interactions. For example, the potential for sulfur to act as a hydrogen bond acceptor or to engage in chalcogen bonding can further influence the structure and stability of the resulting supramolecular architectures. Understanding the interplay of these forces is crucial for the rational design of new materials based on the 1,4-dithionane scaffold.

Advanced Characterization Techniques for 1,4 Dithionane Systems

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei in solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings, which provide rich information about molecular conformation, polymorphism, and intermolecular packing in the solid state.

While extensive solid-state NMR studies specifically on 1,4-dithionane are not widely documented, the foundational NMR data from solution-state spectroscopy provide a basis for what could be expected. In solution, the 1H NMR and 13C NMR spectra offer key insights into the molecule's basic structure. nih.govchemicalbook.com For instance, in copolyesters synthesized using 1,4-dithiane-2,5-diol (B140307), the proton signals corresponding to the –CH2-S– groups are clearly identifiable. orientjchem.org SSNMR could further elaborate on these findings by revealing details about the rigidity of the dithiane ring, its conformation (e.g., chair or boat), and its packing arrangement within a crystal lattice or a polymer matrix.

Below is a summary of typical solution-state NMR spectral data for 1,4-dithionane.

| Spectra Type | Solvent | Frequency | Chemical Shift (ppm) |

| ¹H NMR | CDCl₃ | 300 MHz | 2.85 |

| ¹³C NMR | CDCl₃ | 25.16 MHz | 29.7 |

This interactive table summarizes solution-state NMR data for 1,4-Dithionane. nih.gov

X-ray Microtomography and Pair Distribution Function (PDF) Analysis

X-ray microtomography (micro-CT) is a non-destructive imaging technique that generates three-dimensional reconstructions of a sample's internal structure by measuring differential absorption of X-rays. It is primarily used for visualizing morphology, porosity, and component distribution in heterogeneous materials. For a pure, crystalline compound like 1,4-dithionane, its application would be limited unless studying its integration within a composite material or a porous framework.

Pair Distribution Function (PDF) analysis, derived from total X-ray or neutron scattering data, is an exceptionally powerful technique for understanding local atomic structure, particularly in materials that lack long-range order, such as amorphous solids or nanocrystals. ornl.govcmich.edu The PDF, G(r), describes the probability of finding two atoms separated by a distance r. By analyzing the positions and intensities of peaks in the PDF, one can determine bond lengths, coordination numbers, and local ordering.

Although specific PDF studies focused on 1,4-dithionane are not prominent in the literature, the technique holds significant potential. It could be applied to:

Investigate potential disorder in the crystal structure of 1,4-dithionane.

Characterize the local structure of amorphous polymers or composites containing 1,4-dithionane moieties.

Study structural changes during phase transitions.

Scanning Probe Microscopy (SPM) Techniques

Scanning Probe Microscopy (SPM) encompasses a family of techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), that characterize surfaces at the nanoscale. researchgate.netamu.edu.pl These methods use a sharp physical probe to scan a specimen's surface, providing three-dimensional topographical images and measuring various local properties. researchgate.netbeilstein-journals.org

Visualizing Self-Assembled Monolayers (SAMs): Derivatives of 1,4-dithionane could be used to form SAMs on substrates like gold, and SPM would be the ideal tool to study the packing, ordering, and domain structure of these layers.

Analyzing Polymer Film Morphology: For polymers incorporating 1,4-dithionane, SPM could reveal surface roughness, phase separation, and other morphological features that influence the material's optical and physical properties. jocpr.com

Nanoscale Manipulation: STM has the capability to manipulate individual molecules, offering a potential route to construct nanoscale architectures using 1,4-dithionane-based building blocks. researchgate.net

Advanced Optical Characterization Methods (e.g., Photoluminescence)

Advanced optical characterization methods probe the electronic structure and photophysical processes within a material. Photoluminescence (PL) spectroscopy, for example, involves exciting a sample with light and measuring the emitted photons as electrons relax from excited states. unito.it The resulting spectrum provides information on electronic band gaps, defect states, and energy transfer mechanisms.

While the parent 1,4-dithionane molecule is not expected to be significantly luminescent, its derivatives and the polymers incorporating them can possess important optical properties. Research has shown that polymers containing 1,4-dithiane (B1222100) units can exhibit excellent optical clarity and minimal absorption in the visible light spectrum, making them suitable for high refractive index applications such as lenses. cjps.orgjocpr.com

Key research findings related to the optical properties of 1,4-dithionane-containing systems include:

High Refractive Index: The inclusion of sulfur atoms, such as in the 1,4-dithionane ring, contributes to a high molar refraction, which is a key factor in developing high refractive index polymers. cjps.orgresearchgate.net

Low Dispersion: Polymers designed with 1,4-dithiane have been shown to maintain desirable Abbe numbers, indicating low chromatic dispersion. cjps.org

Transparency: Theoretical calculations of UV-visible spectra for polymers incorporating 1,4-dithiane confirm their high transparency, a critical property for optical materials. cjps.org

These findings suggest that while 1,4-dithionane itself is not a chromophore, its incorporation into larger systems can be strategically used to engineer materials with advanced optical performance.

Surface and Near-Surface Characterization (e.g., SEM/EDS, XPS/UPS)

Surface and near-surface characterization techniques are crucial for determining the elemental composition and chemical states of the outermost atomic layers of a material. nasa.govresearchgate.net Scanning Electron Microscopy (SEM) provides high-resolution images of surface topography, while Energy Dispersive X-ray Spectroscopy (EDS) offers elemental analysis of the imaged area. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are highly surface-sensitive techniques that provide quantitative elemental composition and detailed information about chemical bonding, oxidation states, and electronic structure.

XPS is particularly valuable for studying sulfur-containing compounds due to its ability to distinguish between different sulfur oxidation states (e.g., sulfide (B99878), sulfoxide, sulfone). umich.eduesrf.fr The NIST X-ray Photoelectron Spectroscopy Database contains data for 1,4-dithionane, confirming its characterization by this method. nist.gov An XPS analysis of 1,4-dithionane would provide precise measurements of the binding energies of the C 1s and S 2p core levels. The S 2p binding energy is a direct indicator of the chemical state of the sulfur atoms, which in this case would be characteristic of a sulfide environment.

A representative table of the type of data obtained from an XPS analysis is shown below.

| Element | Orbital | Expected Binding Energy (eV) Range | Information Provided |

| Sulfur | S 2p | ~163 - 165 | Confirms sulfide (-S-) chemical state |

| Carbon | C 1s | ~285 - 286 | Characterizes the C-S and C-H bonding environment |

This interactive table illustrates the expected output from an XPS analysis of 1,4-Dithionane.

Cryogenic Temperature and In-Situ Measurements for Structural Stability

Performing measurements at cryogenic temperatures is a standard practice in X-ray crystallography to reduce the thermal motion of atoms, which results in sharper diffraction spots and a more precise determination of the molecular structure. The crystal structure of 1,4-dithionane and its derivatives has been determined using such methods. nih.govnih.gov

These studies provide fundamental data on the solid-state conformation and packing of the molecule. For example, crystallographic data reveals the unit cell dimensions, space group, and precise atomic coordinates, confirming the chair-like conformation typical for cyclohexane-type rings. In-situ measurements, where data is collected as a function of temperature, can further reveal information about structural stability and phase transitions. Thermodynamic data, such as the enthalpy of fusion and sublimation, have been measured for 1,4-dithionane, providing insight into the stability of its crystal lattice. nist.gov

Below is a table summarizing key crystallographic and thermodynamic data for 1,4-dithionane and a derivative.

| Compound | Space Group | Unit Cell Parameters | Melting Temp. (°C) | Enthalpy of Fusion (kJ/mol) |

| 1,4-Dithiane 1,4-dioxide | P 1 21/n 1 | a=6.295 Å, b=6.395 Å, c=8.090 Å, β=104.16° | - | - |

| 1,4-Dithiane | - | - | 111.6 | 21.6 |

This interactive table presents crystallographic and physical property data relevant to the solid-state structure of 1,4-Dithionane and its dioxide derivative. nist.govnih.gov

Applications of 1,4 Dithionane in Advanced Chemical Systems and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

1,4-Dithiane (B1222100) and its derivatives serve as valuable building blocks in the assembly of complex molecular architectures, offering a platform for the controlled formation of carbon-carbon bonds. nih.govnih.gov In principle, 1,4-dithianes can function as C2-synthons, which are two-carbon units that can be incorporated into a larger molecule. nih.gov This versatility is rooted in the ability to chemoselectively cleave or reduce the sulfur-containing heterocycle to unveil the desired functionality after it has served its strategic purpose in the synthesis. nih.gov

However, the application of the parent, fully saturated 1,4-dithiane in synthesis is somewhat challenging. nih.gov Functionalization is often hampered by the propensity of its lithiated derivatives to undergo a β-fragmentation pathway, which can limit its utility in reactions that require strong bases. nih.gov To circumvent this, unsaturated derivatives such as 5,6-dihydro-1,4-dithiin and fully unsaturated 1,4-dithiin are often employed, as they are more resistant to β-elimination and offer a wider range of reactivity. nih.gov For instance, the lithiation and subsequent alkylation of 5,6-dihydro-1,4-dithiins have been successfully demonstrated with a variety of electrophiles. nih.gov

These sulfur heterocycles have been instrumental in the synthesis of diverse and complex target molecules, ranging from lipids and carbohydrates to various carbocyclic scaffolds. nih.govnih.gov A notable application is in cycloaddition reactions, where 1,4-dithiin-based dienophiles and dienes participate in Diels-Alder reactions to construct intricate ring systems. nih.gov The ability to functionalize these building blocks, for instance through recently developed mild transition-metal-catalyzed couplings, is expanding their potential in synthetic methodologies. nih.gov

A key derivative, 1,4-dithiane-2,5-diol (B140307), is a commercially available and versatile synthon. nih.govresearchgate.net While it is a 1,4-dithiane derivative, it is most commonly used as a stable precursor for the in situ generation of 2-mercaptoacetaldehyde, a valuable two-carbon unit with both nucleophilic and electrophilic centers. researchgate.net This has been widely applied in the synthesis of various sulfur-containing heterocycles, including thiophenes and thiazoles. researchgate.net

Table 1: Synthetic Applications of 1,4-Dithiane and Its Derivatives

Integration into Redox-Active Materials and Organic Electronics

The 1,4-dithiane framework, particularly in its unsaturated form as 1,4-dithiin and its dibenzo-fused analogue, thianthrene (B1682798), is a key component in the design of redox-active materials for organic electronics. ontosight.airesearchgate.net The unique properties of these sulfur-rich heterocycles stem from their non-planar structures and their ability to undergo reversible one- and two-electron oxidations to form stable radical cations and dications. ontosight.ai This redox activity makes them highly interesting for applications in energy storage and harvesting. ontosight.ai

The 1,4-dithiin motif is known for its reversible redox properties and is considered a valuable component for organic electronic applications. ontosight.airesearchgate.net Thianthrene, a dibenzo-analogue of 1,4-dithiin, is particularly notable for its ease of oxidation. It can be electrochemically oxidized in two steps, with the first oxidation occurring at a high potential (around 3.9 V vs. Li/Li+), making it a promising candidate for high-potential cathodes in lithium-ion batteries. researchgate.net Small molecules based on thianthrene have been synthesized and shown to exhibit good electrochemical performance as cathode materials, with stable discharge plateaus at high voltages. researchgate.netrsc.org

The integration of thianthrene units into polymer structures has led to the development of novel redox-active materials. Porous organic polymers (POPs) containing thianthrene have been designed and synthesized for use as electrode materials in supercapacitors. nih.govnih.gov These materials often exhibit high thermal stability, porosity, and large surface areas, which contribute to their electrochemical performance, including high specific capacitance and excellent cycling stability. nih.govnih.gov Furthermore, conjugated microporous polymers incorporating thianthrene-5,5',10,10'-tetraoxide (an oxidized form) have been developed as anode materials for both lithium-ion and sodium-ion batteries, demonstrating a hybrid charge storage mechanism. researchgate.net

The applications of 1,4-dithiin and thianthrene derivatives extend to various areas of materials science, including the synthesis of phosphorescent compounds and their use in supramolecular chemistry and self-assembly. ontosight.ai The ability to tune the electronic properties through chemical modification of the thianthrene core further enhances their versatility in the design of new functional materials. nih.gov

Potential in Metal Ion Sequestration and Remediation

The presence of two thioether sulfur atoms within the 1,4-dithiane ring suggests a potential for this compound and its derivatives to act as chelating agents for metal ions. Thioethers are known to be effective ligands for a variety of metal ions, particularly soft or borderline metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atoms, with their available lone pairs of electrons, can coordinate with metal centers. psu.edu

While direct studies on the use of the simple 1,4-dithiane molecule for metal ion sequestration are not widely reported, the broader class of thioether-containing macrocycles has been extensively studied for their metal-binding selectivities. nih.gov These thiacrown ethers have shown a strong affinity and selectivity for heavy metal ions such as mercury(II), lead(II), and cadmium(II), which are classified as soft acids. nih.gov The coordination of copper(I), another soft metal ion, by thioether groups is also a significant interaction in biological systems and synthetic chemistry. rsc.org

The potential for 1,4-dithiane to participate in metal sequestration can be inferred from the behavior of these related compounds. The six-membered ring of 1,4-dithiane can adopt a chair conformation, which could allow the two sulfur atoms to coordinate to a single metal ion, forming a stable chelate ring. This bidentate coordination would enhance the stability of the metal complex compared to monodentate thioether ligands.

Furthermore, the incorporation of the 1,4-dithiane unit into larger polymer backbones or as a functional group on a solid support could lead to the development of new materials for environmental remediation. Such materials could be designed to selectively extract toxic heavy metal ions from contaminated water sources. The synthesis of thiol and thioether-based metal-organic frameworks (MOFs) is an active area of research, and these materials have demonstrated potential in the sequestration of heavy metals.

Table 2: Potential Metal Ion Sequestration by Thioether-Containing Compounds

Catalytic Applications in Organic Transformations

The direct use of 1,4-dithiane as a catalyst in organic transformations is not a widely explored area. However, the sulfur atoms in the 1,4-dithiane ring possess lone pairs of electrons that can coordinate to transition metals, suggesting its potential to act as a ligand in catalysis. The coordination of 1,4-dithiane to metal centers has been demonstrated, for instance, in the formation of a one-dimensional coordination polymer with tin(IV) bromide, where the sulfur atoms coordinate to the tin center. nih.gov

While the parent compound may not be a prominent catalyst, highly functionalized derivatives of the related 1,4-dithiin have shown catalytic activity. For example, an iron(II) tetra(1,4-dithiin)porphyrazine complex has been reported to act as a catalyst for the oxygenation and degradation of organic contaminants in aqueous solutions. In this case, the 1,4-dithiin units are part of a larger macrocyclic ligand system that supports the catalytically active iron center.

The field of catalysis often relies on the development of supporting ligands that can tune the electronic and steric properties of a metal catalyst. researchgate.net Main group elements, including sulfur, when incorporated into multidentate ligands, can create unique catalytic environments. researchgate.net Although phosphines and amines are more common as coordinating atoms in catalyst ligands, the principles could be extended to thioether-containing molecules like 1,4-dithiane. The development of transition metal complexes with 1,4-dithiane as a ligand could potentially lead to new catalysts with novel reactivity or selectivity. However, based on the current literature, this remains a largely undeveloped area of research.

It is more common to find catalytic methods being applied to the synthesis and functionalization of 1,4-dithianes and their derivatives. nih.gov For instance, gold(I) catalysis has been used to generate reactive intermediates from alkyne-substituted dithiolanes that rearrange to 1,4-dithiane-type structures for use in cycloadditions. nih.gov Additionally, photoredox catalysis has been employed for the C-H alkylation and heteroarylation of 1,4-dithianes. nih.gov

Design of Novel Functional Materials and Polymers

The 1,4-dithiane scaffold and its derivatives are valuable components in the design and synthesis of novel functional materials and polymers with a range of applications. A key starting material in this area is 1,4-dithiane-2,5-diol, which has been utilized as a versatile monomer for the production of biodegradable and biocompatible polymers.

For example, 1,4-dithiane-2,5-diol has been used in the direct melt polycondensation synthesis of aliphatic random copolyesters. These sulfur-containing polymers have been investigated for biomedical applications, with studies showing that they can exhibit antioxidant, antimicrobial, and anticancer activities. The presence of the flexible dithiane unit in the polymer backbone can influence the physical properties of the material, such as its glass transition temperature, making it potentially suitable for applications like drug delivery. Polyurethanes incorporating 1,4-dithiane-2,5-diol have also been developed as biomaterials for medical devices, such as insulation on pacing leads.

In the realm of advanced materials, the unsaturated and aromatic derivatives of 1,4-dithiane, namely 1,4-dithiins and thianthrenes, are of significant interest. ontosight.ai The unique redox properties of thianthrene have led to its incorporation into porous organic polymers (POPs) for energy storage applications. nih.govnih.gov These materials, synthesized through methods like Suzuki and Sonogashira coupling reactions, can serve as electrode materials in supercapacitors, exhibiting high thermal stability and specific capacitance. nih.govnih.gov

Furthermore, the dynamic nature of the synthesis of thianthrene-containing molecules has been exploited to create ladder macrocycles and porous polymer networks. The incorporation of thianthrene units into conjugated microporous polymers has also been shown to produce effective anode materials for lithium-ion and sodium-ion batteries. researchgate.net The versatility of the 1,4-dithiane core structure and its derivatives allows for the rational design of a wide array of functional materials with tailored properties for specific applications in biomedicine, electronics, and energy storage.

Table 3: Functional Polymers and Materials Derived from 1,4-Dithiane and Its Derivatives

Future Research Directions and Unexplored Avenues in 1,4 Dithionane Chemistry

Development of Novel and Sustainable Synthetic Pathways

While traditional methods for synthesizing 1,4-dithionane exist, future research will increasingly focus on the development of novel and sustainable synthetic pathways that are more efficient, environmentally friendly, and versatile. A key area of exploration will be the implementation of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the use of catalytic methods that avoid the need for stoichiometric reagents. Transition metal-catalyzed reactions, for instance, have shown great potential in the formation of carbon-sulfur bonds and could be adapted for the macrocyclization of 1,4-dithionane. rsc.org Additionally, photoredox catalysis offers a mild and efficient way to forge C-S bonds under ambient conditions.

The exploration of enzymatic and biocatalytic routes represents another exciting frontier. Nature has evolved highly specific enzymes for the formation of thioether linkages in complex natural products. nih.gov Harnessing these biocatalysts or engineering new ones could lead to highly selective and sustainable syntheses of 1,4-dithionane and its derivatives. Furthermore, the use of solid-phase synthesis techniques, which have been successfully employed for the synthesis of macrocyclic thioether peptides, could be adapted for the efficient and scalable production of 1,4-dithionane-containing molecules. mdpi.comresearchgate.netnih.gov

Future synthetic strategies will also likely focus on the direct utilization of elemental sulfur as a sustainable sulfur source, moving away from less atom-economical sulfur-transfer reagents. acs.org The development of one-pot and multicomponent reactions will also be crucial in streamlining the synthesis of functionalized 1,4-dithionane derivatives.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for 1,4-Dithionane

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. rsc.org | Catalyst cost and removal, optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Substrate scope limitations, potential for side reactions. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, environmentally benign conditions, use of renewable resources. nih.gov | Enzyme availability and stability, scalability of the process. |

| Solid-Phase Synthesis | Ease of purification, potential for automation and library synthesis. mdpi.comresearchgate.net | Higher initial setup cost, potential for lower overall yields. |

| Direct Use of Elemental Sulfur | High atom economy, low cost, and abundance of sulfur. acs.org | Control of reactivity, potential for polysulfide formation. |

Exploration of Enhanced Coordination Capabilities with Diverse Metal Centers

The coordination chemistry of 1,4-dithionane has primarily focused on transition metals. A significant area for future research is the exploration of its coordination capabilities with a wider range of metal centers, including lanthanides and actinides. nih.govresearchgate.netresearchgate.nete-bookshelf.de The soft sulfur donor atoms of 1,4-dithionane could offer unique selectivity for the heavier and more polarizable actinides over the harder lanthanides, which is a critical challenge in nuclear waste reprocessing. nih.gov

Another largely unexplored avenue is the synthesis and study of multimetallic complexes incorporating 1,4-dithionane as a bridging or scaffolding ligand. researchgate.netnih.govdtu.dk Such complexes could exhibit cooperative effects, leading to enhanced catalytic activity or novel magnetic and electronic properties. The design of 1,4-dithionane derivatives with additional donor atoms could facilitate the assembly of well-defined heterometallic architectures with tunable properties.

Furthermore, research into the catalytic applications of 1,4-dithionane complexes is still in its infancy. Future studies could focus on developing catalysts for a variety of organic transformations, such as cross-coupling reactions, oxidation, and polymerization. The hemilabile nature of the thioether linkage, where one sulfur atom can reversibly dissociate from the metal center, could be exploited to create adaptive ligands for catalysis. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational modeling will be an indispensable tool in guiding the future development of 1,4-dithionane chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the conformational preferences of 1,4-dithionane and its derivatives, as well as to understand the nature of their interactions with different metal ions. rsc.orgnih.gov These theoretical insights can aid in the rational design of ligands with pre-organized binding pockets for specific metal ions.

Molecular dynamics (MD) simulations will be crucial for studying the dynamic behavior of 1,4-dithionane-containing systems, such as their conformational flexibility and the kinetics of metal binding and release. This is particularly important for understanding their function in biological systems or as components of dynamic materials.

A particularly exciting future direction is the application of machine learning (ML) and artificial intelligence (AI) in the predictive design of novel 1,4-dithionane-based molecules. nih.govaalto.fibiorxiv.orgmdpi.com By training ML models on existing experimental and computational data, it will be possible to predict the properties of new, unsynthesized molecules, such as their binding affinities for specific guests or their catalytic activities. chemrxiv.orgchemrxiv.org This data-driven approach can significantly accelerate the discovery of new functional molecules based on the 1,4-dithionane scaffold. youtube.com

Table 2: Applications of Computational Modeling in 1,4-Dithionane Research

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and bonding in metal complexes. rsc.org | Coordination geometries, bond energies, spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and host-guest interactions. | Conformational landscapes, binding free energies, diffusion coefficients. |

| Machine Learning (ML) | High-throughput screening of virtual libraries for desired properties. nih.govchemrxiv.org | Binding affinities, catalytic activity, selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions and interactions in complex environments. | Reaction mechanisms, activation energies, solvent effects. |

Integration into Emerging Smart Materials and Responsive Systems

The unique properties of the thioether linkage make 1,4-dithionane an attractive building block for the development of smart materials and responsive systems. The sulfur atoms in 1,4-dithionane can be reversibly oxidized to sulfoxides and sulfones, leading to significant changes in the molecule's electronic and steric properties. This redox activity can be harnessed to create stimuli-responsive materials that change their properties in response to an oxidizing or reducing agent. mdpi.comnih.govrsc.org

For example, incorporating 1,4-dithionane into polymer backbones could lead to the development of redox-active gels or self-healing materials. rsc.orguchicago.edu The reversible oxidation and reduction of the thioether groups could be used to control the cross-linking density of the polymer network, leading to changes in its mechanical properties.

Furthermore, the ability of 1,4-dithionane to coordinate with metal ions can be exploited to create metal-responsive materials. For instance, polymers functionalized with 1,4-dithionane could be designed to swell or shrink in the presence of specific metal ions. These materials could find applications in areas such as chemical sensing, drug delivery, and environmental remediation.

Expanding Supramolecular Applications in Controlled Architectures

The field of supramolecular chemistry offers vast and underexplored opportunities for 1,4-dithionane. Its pre-organized, cyclic structure makes it an excellent candidate for use as a building block in the construction of complex, self-assembled architectures.

Future research could focus on the design of 1,4-dithionane-based receptors for the selective recognition of anions and neutral guest molecules. nih.govnih.govresearchgate.net The electron-rich sulfur atoms can participate in non-covalent interactions, such as anion-π and chalcogen bonding, which can be exploited for selective guest binding.

Another exciting avenue is the incorporation of 1,4-dithionane into mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. wikipedia.orgnih.govnaturalspublishing.comnih.govresearchgate.net The cyclic nature of 1,4-dithionane makes it an ideal macrocyclic component for threading molecular axles. The resulting MIMs could function as molecular switches or machines, where the relative position of the components can be controlled by external stimuli.

The self-assembly of 1,4-dithionane derivatives into discrete supramolecular cages or extended metal-organic frameworks (MOFs) also holds significant promise. These materials could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity within their confined cavities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,4-dioxane in environmental and pharmaceutical samples?

- Methodological Answer :

- Gas Chromatography (GC) with headspace sampling (GC-HS) and Solid-Phase Microextraction (SPME) coupled with GC-MS are widely used for environmental samples like groundwater due to their sensitivity at low ppm levels .

- High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is effective for pharmaceutical matrices, optimized using experimental design principles (e.g., pH, buffer concentration, temperature) to achieve detection limits as low as 0.03 µg/mL .

- For cosmetics, FDA surveys employ advanced GC methods with detection limits of 1 ppm, validated through iterative process optimization .

Q. How can researchers assess the environmental fate of 1,4-dioxane using existing physicochemical data?

- Methodological Answer :

- Use NIST Standard Reference Data for baseline physicochemical properties (e.g., solubility, volatility) .

- If experimental data are lacking, apply computational estimation programs (e.g., EPI Suite) or analog extrapolation from structurally similar compounds (e.g., 1,4-dithiane) under controlled conditions .

- Environmental persistence studies should integrate EPA systematic review protocols, including data categorization and quality assessment using predefined criteria .

Q. What standardized protocols exist for evaluating occupational exposure to 1,4-dioxane?

- Methodological Answer :

- Follow NIOSH Guidelines (e.g., Publication No. 77-226) for workplace air sampling and exposure thresholds .

- Use NMAM Method 1602 for quantifying airborne 1,4-dioxane, validated through interlaboratory studies to ensure reproducibility .

- Cross-validate safety data sheets (SDS) with manufacturer disclosures and site-specific exposure assessments to address data gaps .

Q. What framework is used to determine human health risks from 1,4-dioxane exposure?

- Methodological Answer :

- Apply a weight-of-evidence approach synthesizing toxicologic, epidemiologic, and toxicokinetic data. Key endpoints include liver/kidney toxicity (animal studies) and carcinogenicity (human cohort analyses) .

- Prioritize studies that define exposure conditions (dose, duration, population) relevant to hazardous waste sites or occupational settings .

Advanced Research Questions

Q. What methodological approaches address contradictions in toxicological data across 1,4-dioxane studies?

- Methodological Answer :

- Conduct systematic reviews using EPA’s structured framework (2021 protocol) to resolve discrepancies. Criteria include study design robustness, statistical power, and confounding variable control .

- Apply qualitative contradiction analysis by mapping conflicting results (e.g., carcinogenicity thresholds) to methodological differences (e.g., in vivo vs. in vitro models) and refining hypotheses through iterative data triangulation .

Q. How can sensitive biomarkers for 1,4-dioxane exposure be developed, particularly for pediatric populations?

- Methodological Answer :

- Focus on pharmacokinetic studies to identify urinary metabolites (e.g., β-hydroxyethoxy acetic acid) using LC-MS/MS .

- Address pediatric-specific gaps (e.g., chemical interactions, absorption kinetics) through controlled animal models mimicking developmental stages .

- Validate biomarkers via longitudinal cohort studies, adjusting for age-related metabolic variability .

Q. What experimental designs optimize the detection of 1,4-dioxane breakdown products in biological matrices?

- Methodological Answer :

- Use multivariate experimental design (e.g., factorial analysis) to optimize extraction efficiency and chromatographic separation parameters (e.g., mobile phase pH, column temperature) .

- Incorporate stable isotope dilution assays (e.g., d8-1,4-dioxane) to improve quantification accuracy in complex matrices like blood or tissue .

Q. How can researchers assess exposure pathways for 1,4-dioxane in children, given limited pediatric data?

- Methodological Answer :

- Leverage biomonitoring surveys in populations near contaminated sites, paired with environmental sampling (e.g., household water, consumer products) .

- Develop PICO-formulated research questions (Population: children; Intervention: exposure reduction; Comparison: adult thresholds; Outcome: biomarker levels) to structure studies .

Data Gaps and Future Directions

- Production and Exposure Trends : Current data on U.S. production volumes are incomplete. Researchers should collaborate with EPA to analyze Toxics Release Inventory (TRI) data and industrial disclosures .

- Pediatric Toxicology : No antidotes or pediatric-specific interventions exist. Prioritize NIH-funded studies on developmental toxicity mechanisms .

- Environmental Remediation : Expand fate/transport models to predict groundwater plume behavior, integrating biodegradation kinetics and co-contaminant interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.